An In-Depth Technical Guide to the Synthesis and Purification of Palmitoyl Myristyl Serinate
An In-Depth Technical Guide to the Synthesis and Purification of Palmitoyl Myristyl Serinate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Palmitoyl (B13399708) myristyl serinate is a synthetic pseudo-ceramide, an N-acyl amino acid derivative that mimics the structure and function of natural ceramides (B1148491) found in the skin's stratum corneum. As a key component in advanced skincare formulations, it plays a crucial role in reinforcing the skin barrier, enhancing hydration, and modulating cellular processes. This technical guide provides a comprehensive overview of the synthesis and purification of palmitoyl myristyl serinate, including detailed experimental protocols, quantitative data, and a discussion of its biological significance in skin health.
Chemical and Physical Properties
Palmitoyl myristyl serinate is the ester formed from the N-acylation of the amino acid L-serine with palmitic acid and subsequent esterification with myristyl alcohol. Its structure combines the hydrophilic head of the serine with long, lipophilic acyl chains, rendering it an effective skin-conditioning agent.
| Property | Value | Source |
| Molecular Formula | C₃₃H₆₅NO₄ | --INVALID-LINK-- |
| Molecular Weight | 539.9 g/mol | --INVALID-LINK-- |
| Appearance | White to off-white waxy solid | General knowledge |
| Solubility | Soluble in oils and organic solvents; insoluble in water | General knowledge |
| IUPAC Name | tetradecyl (2S)-2-(hexadecanoylamino)-3-hydroxypropanoate | --INVALID-LINK-- |
Synthesis of Palmitoyl Myristyl Serinate
The synthesis of palmitoyl myristyl serinate is a multi-step process that can be achieved through various synthetic routes. A common and effective approach involves a two-step process: first, the N-acylation of a protected serine derivative, followed by esterification with myristyl alcohol. The following protocol is a representative example based on established methods for the synthesis of N-acyl amino acid esters.
Experimental Protocol: Two-Step Synthesis
Step 1: N-Palmitoylation of L-Serine Methyl Ester
This step utilizes the Schotten-Baumann reaction, where an acyl chloride reacts with an amine in the presence of a base.[1][2]
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Materials:
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L-Serine methyl ester hydrochloride
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Palmitoyl chloride
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Sodium bicarbonate (NaHCO₃) or a tertiary amine (e.g., triethylamine)
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Dichloromethane (B109758) (DCM) or Tetrahydrofuran (THF)
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Deionized water
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Procedure:
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Dissolve L-serine methyl ester hydrochloride (1.0 eq) in a mixture of DCM and water (2:1 v/v).
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Cool the mixture to 0°C in an ice bath with gentle stirring.
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Slowly add sodium bicarbonate (2.5 eq) to the mixture to neutralize the hydrochloride and create a basic environment.
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In a separate flask, dissolve palmitoyl chloride (1.1 eq) in DCM.
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Add the palmitoyl chloride solution dropwise to the serine solution over 30-60 minutes, maintaining the temperature at 0°C.
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After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 4-6 hours.
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Monitor the reaction progress by Thin Layer Chromatography (TLC) using a mobile phase of hexane (B92381):ethyl acetate (B1210297) (e.g., 3:1).
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Upon completion, separate the organic layer. Wash the organic layer sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.
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Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude N-palmitoyl-L-serine methyl ester.
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Step 2: Transesterification with Myristyl Alcohol
This step involves the esterification of the methyl ester with the long-chain myristyl alcohol, often catalyzed by an acid or base.
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Materials:
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N-palmitoyl-L-serine methyl ester (from Step 1)
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Myristyl alcohol
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p-Toluenesulfonic acid (p-TSA) or Sodium methoxide (B1231860) as a catalyst
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Toluene or another suitable high-boiling solvent
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-
Procedure:
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Combine N-palmitoyl-L-serine methyl ester (1.0 eq), myristyl alcohol (1.5 eq), and a catalytic amount of p-TSA (0.05 eq) in toluene.
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Heat the mixture to reflux (approximately 110-120°C) using a Dean-Stark apparatus to remove the methanol (B129727) byproduct.
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Monitor the reaction by TLC until the starting methyl ester is consumed (typically 8-12 hours).
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Cool the reaction mixture to room temperature.
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Dilute the mixture with ethyl acetate and wash with saturated NaHCO₃ solution and brine.
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Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude palmitoyl myristyl serinate.
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| Reaction Step | Reactants | Key Conditions | Typical Yield |
| N-Palmitoylation | L-Serine methyl ester HCl, Palmitoyl chloride | 0°C to RT, DCM/Water, NaHCO₃ | 85-95% |
| Transesterification | N-palmitoyl-L-serine methyl ester, Myristyl alcohol | Reflux in Toluene, p-TSA catalyst | 70-85% |
Purification of Palmitoyl Myristyl Serinate
Purification of the crude product is critical to remove unreacted starting materials, byproducts, and catalysts. A combination of column chromatography and recrystallization is typically employed.
Experimental Protocol: Purification
1. Silica (B1680970) Gel Column Chromatography
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Stationary Phase: Silica gel (60-120 mesh)
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Mobile Phase: A gradient of hexane and ethyl acetate is commonly used. The polarity is gradually increased to first elute non-polar impurities, followed by the desired product. A starting mobile phase of 95:5 hexane:ethyl acetate, gradually increasing to 80:20, is a reasonable starting point.
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Procedure:
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Prepare a slurry of silica gel in hexane and pack it into a glass column.
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Dissolve the crude palmitoyl myristyl serinate in a minimal amount of dichloromethane or the initial mobile phase.
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Load the sample onto the top of the silica gel column.
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Elute the column with the mobile phase gradient, collecting fractions.
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Monitor the fractions by TLC to identify those containing the pure product.
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Combine the pure fractions and evaporate the solvent under reduced pressure.
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2. Recrystallization
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Solvent System: A solvent in which the compound is soluble at high temperatures but poorly soluble at low temperatures is ideal. For long-chain lipids like palmitoyl myristyl serinate, ethanol (B145695), isopropanol, or a mixture of hexane and acetone (B3395972) can be effective.[3]
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Procedure:
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Dissolve the partially purified product from column chromatography in a minimal amount of hot ethanol.
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If the solution is colored, a small amount of activated charcoal can be added and the solution filtered while hot.
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Allow the solution to cool slowly to room temperature, then place it in a refrigerator or ice bath to induce crystallization.
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Collect the crystals by vacuum filtration.
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Wash the crystals with a small amount of cold ethanol to remove any remaining impurities.
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Dry the crystals under vacuum to obtain pure palmitoyl myristyl serinate.
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| Purification Step | Stationary/Solvent | Key Parameters | Expected Purity |
| Column Chromatography | Silica Gel / Hexane:Ethyl Acetate Gradient | Gradient elution, TLC monitoring | >95% |
| Recrystallization | Ethanol or Isopropanol | Slow cooling, washing with cold solvent | >99% |
Analytical Characterization
The structure and purity of the synthesized palmitoyl myristyl serinate should be confirmed using various analytical techniques.
| Technique | Expected Observations |
| ¹H NMR | Signals corresponding to the long alkyl chains of palmitoyl and myristyl groups (multiplets around 0.8-1.6 ppm), a triplet for the terminal methyl groups (~0.88 ppm), signals for the serine backbone protons (multiplets around 3.8-4.5 ppm), and a signal for the amide proton (~6.5-7.5 ppm, broad). |
| ¹³C NMR | Resonances for the carbonyl carbons of the ester and amide groups (~170-175 ppm), signals for the carbons of the long alkyl chains (~14-40 ppm), and signals for the carbons of the serine backbone (~55-70 ppm). |
| Mass Spectrometry (ESI-MS) | A prominent peak corresponding to the protonated molecule [M+H]⁺ at m/z 540.5 or the sodium adduct [M+Na]⁺ at m/z 562.5. Fragmentation patterns would show losses of the fatty acid chains. |
| FT-IR | Characteristic absorption bands for the N-H stretching of the amide (~3300 cm⁻¹), C-H stretching of the alkyl chains (~2850-2950 cm⁻¹), C=O stretching of the ester and amide (~1740 cm⁻¹ and ~1640 cm⁻¹, respectively), and C-N stretching of the amide (~1540 cm⁻¹). |
Biological Significance and Signaling Pathways
Pseudo-ceramides like palmitoyl myristyl serinate play a significant role in skin health by mimicking the functions of endogenous ceramides. They contribute to the structural integrity of the stratum corneum and are involved in cellular signaling pathways that regulate keratinocyte differentiation and apoptosis.[4][5]
Ceramide-Mediated Keratinocyte Differentiation
Ceramides are known to promote the differentiation of keratinocytes, the primary cells of the epidermis. This process is crucial for the formation of a healthy skin barrier.
As depicted, ceramides can activate peroxisome proliferator-activated receptors (PPARs), which in turn upregulate the transcription of key differentiation markers such as involucrin, loricrin, and caspase-14.[6][7][8] These proteins are essential for the formation of the cornified envelope, a critical component of the skin barrier.
TNF-α and Ceramide Signaling
The inflammatory cytokine Tumor Necrosis Factor-alpha (TNF-α) can induce the production of ceramides in skin cells, which then act as second messengers in various signaling cascades, including those leading to apoptosis and further inflammation.
References
- 1. Schotten–Baumann reaction - Wikipedia [en.wikipedia.org]
- 2. Schotten-Baumann Reaction [organic-chemistry.org]
- 3. mdpi.com [mdpi.com]
- 4. Ceramide activates heterotrimeric protein phosphatase 2A - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. SATHEE: Chemistry Schotten Baumann Reaction [sathee.iitk.ac.in]
- 6. Keratinocyte differentiation and upregulation of ceramide synthesis induced by an oat lipid extract via the activation of PPAR pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Loricrin – an overview - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
